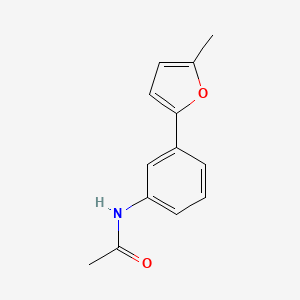
N-methylphthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylphthalazin-1-amine: is an organic compound with the molecular formula C9H9N3 . It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a phthalazine ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-methylation of Phthalazin-1-amine: One common method involves the N-methylation of phthalazin-1-amine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Reductive Amination: Another method involves the reductive amination of phthalazin-1-one with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of N-methylphthalazin-1-amine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent usage and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylphthalazin-1-amine can undergo oxidation reactions to form N-methylphthalazin-1-one.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-methylphthalazin-1-one.
Reduction: this compound derivatives.
Substitution: Various substituted phthalazin-1-amines.
Scientific Research Applications
Chemistry: N-methylphthalazin-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies .
Industry: this compound is used in the production of dyes, pigments, and polymers. It also finds applications in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties .
Mechanism of Action
The mechanism of action of N-methylphthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Phthalazin-1-amine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and biological activity.
N-methylphthalazin-1-one: An oxidized form of N-methylphthalazin-1-amine with distinct chemical properties.
Phthalazine: The parent compound without any substituents on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the methyl group on the nitrogen atom, which influences its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N-methylphthalazin-1-amine |
InChI |
InChI=1S/C9H9N3/c1-10-9-8-5-3-2-4-7(8)6-11-12-9/h2-6H,1H3,(H,10,12) |
InChI Key |
IWWPXVGZGDYLDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethylbenzo[d]isoxazole](/img/structure/B11770180.png)
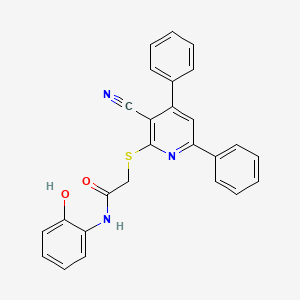
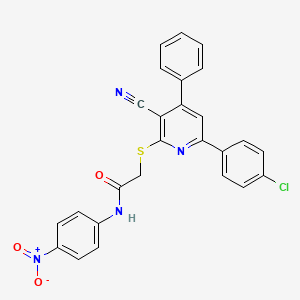

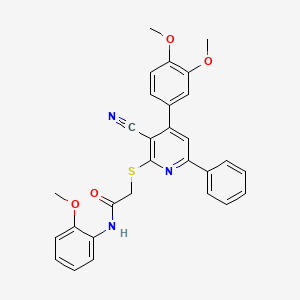
![(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B11770201.png)

![5-Methyl-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B11770218.png)
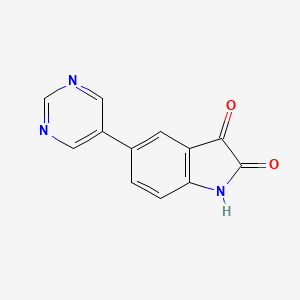
![2-Methoxy-4-nitrodibenzo[b,d]furan](/img/structure/B11770225.png)
